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Get Quote

For a fluorinated olefin like perfluorohept-3-ene, a complete NMR characterization involves analyzing

three key nuclei: ¹⁹F, ¹H (if any are present), and ¹³C. The table below outlines the essential experiments and

the specific structural information they provide.

Nucleus
Analyzed

Key Experiments Information Obtained

¹⁹F (Key
Nucleus)

¹⁹F 1D NMR Number of distinct F environments, chemical shifts (δ),

coupling patterns (JFF, JFH).

¹H-Decoupled ¹⁹F

NMR

Simplified spectrum by removing H-F couplings, revealing

only F-F couplings.

¹H ¹H 1D NMR Chemical shift of the vinylic proton (if present), H-F coupling

constants.

¹³C ¹³C{¹H} NMR Number of unique carbon environments, chemical shifts.

DEPT Identifies CH, CH₂, CH₃ groups (though limited in perfluoro
compounds).

2D Correlations ¹H-¹³C
HSQC/HMBC

Correlates H and C nuclei through 1-bond (HSQC) and long-
range (HMBC) couplings.
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Nucleus
Analyzed

Key Experiments Information Obtained

¹⁹F-¹³C HMBC Crucial for assigning F and C atoms in the molecule via long-

range couplings.

Detailed Experimental Protocols

Here are the methodologies for the key experiments mentioned above.

¹⁹F NMR Spectroscopy

Sample Preparation: Prepare a solution in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-

20 mg/mL. Use a capillary insert with a fluorinated reference compound (like C₆F₆ or CFCl₃) for
chemical shift (δ) calibration [1].

Data Acquisition:
¹⁹F 1D NMR: Acquire a standard proton-decoupled spectrum to observe all F-F couplings. The

spectral width should be set to approximately 200-300 ppm to capture all signals [2].
Coupling Analysis: Analyze the complex multiplet patterns to determine F-F coupling

constants (²JFF, ³JFF, ⁴JFF), which are critical for establishing connectivity [1].

¹H NMR Spectroscopy

Sample Preparation: Use the same sample as for ¹⁹F NMR.
Data Acquisition: Acquire a standard ¹H spectrum. The vinylic proton is expected to appear

significantly downfield and will show complex splitting due to coupling with multiple fluorine atoms [3]
[2].

¹³C NMR Spectroscopy

Data Acquisition:
¹³C{¹H} NMR: Acquire a proton-decoupled spectrum to observe all carbon signals as singlets.

The large one-bond C-F couplings (¹JCF ~ 250-350 Hz) are typically not observed in a
decoupled spectrum [1].
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DEPT Experiments: Run DEPT-135 and DEPT-90 experiments to distinguish between CH,

CH₂, and CH₃ groups. In a heavily fluorinated molecule, carbon atoms bearing fluorine may not
behave typically in DEPT experiments.

Two-Dimensional (2D) NMR

¹⁹F-¹³C HMBC: This is the most powerful experiment for structural elucidation. It correlates fluorine

and carbon nuclei over multiple bonds (typically 2-4 bonds), allowing you to map out the entire
carbon-fluorine backbone of the molecule [4].

Predicted Spectral Data and Workflow

Based on the structure of perfluorohept-3-ene and general ¹⁹F NMR principles, you can expect the

following, which should be confirmed through your own experiments.

Nucleus /
Parameter

Predicted Characteristics for Perfluorohept-3-ene

¹⁹F Chemical Shifts
(δ)

CF₃ groups: -60 to -80 ppm; CF₂ groups: -110 to -125 ppm; CF= groups: -90 to
-110 ppm (highly variable).

¹H Chemical Shift
(δ)

The vinylic proton (if present on C3 or C4): ~5-6 ppm, but heavily influenced by
fluorines.

¹³C Chemical Shifts
(δ)

CF= carbons: 150-170 ppm (t, ¹JCF ~ 300 Hz); CF₂ carbons: 105-120 ppm (tt);
CF₃ carbons: 115-125 ppm (q).

Key Coupling
Constants

¹JCF: 250-350 Hz; ²JFF (geminal): 100-300 Hz; ³JFF (vicinal): 0-30 Hz; ³JFH
(vinylic H-F): 15-50 Hz.

The following workflow diagram outlines the logical sequence for a full NMR analysis.
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NMR characterization workflow for perfluorohept-3-ene.

A Note on a Related Compound

The search results listed Perfluorohept-1-ene (CAS 355-63-5) as a commercial product that contains up to

10% of its isomer, Perfluorohept-2-ene [5]. The NMR data from this mixture could serve as a valuable

experimental benchmark for your work on the 3-ene isomer, as the chemical shifts and coupling constants of

the CF₃ and CF₂ groups in the chain will be similar.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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